molecular formula C8H6ClNO2S3 B1273291 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride CAS No. 215434-25-6

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

Cat. No. B1273291
CAS RN: 215434-25-6
M. Wt: 279.8 g/mol
InChI Key: YIKNRCVJBOLZFL-UHFFFAOYSA-N
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Description

“5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” is a chemical compound with the molecular formula C8H6ClNO2S3 . It is related to the compound “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid” which has the molecular formula C9H7NO2S2 .


Molecular Structure Analysis

The molecular structure of “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” can be inferred from its molecular formula, C8H6ClNO2S3 . It contains a thiazole ring, which is a type of heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .

Scientific Research Applications

Antibacterial Agents

Thiazole derivatives have been found to exhibit antibacterial properties . Therefore, “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” could potentially be used in the development of new antibacterial agents.

Anticancer Agents

Some thiazole derivatives have shown cytotoxicity towards cancer cell lines . This suggests that “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” could potentially be used in cancer research for the development of new anticancer agents.

DNA Interacting Agents

Compounds containing a thiazole ring have been found to interact with DNA and topoisomerase II, causing DNA double-strand breaks and ultimately leading to cell death . This suggests a potential application of “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” in genetic research or cancer therapy.

Future Directions

The future directions for research on “5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride” could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be investigated .

properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S3/c1-5-10-6(4-13-5)7-2-3-8(14-7)15(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKNRCVJBOLZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371740
Record name 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

CAS RN

215434-25-6
Record name 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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